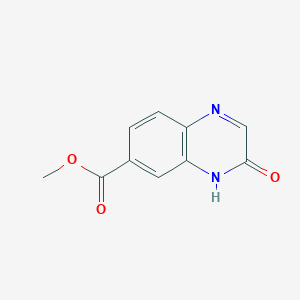

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC17572026

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O3 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | methyl 3-oxo-4H-quinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | BMXAKBGJTPEFBJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 |

Introduction

Structural Elucidation and Molecular Characteristics

The quinoxaline core of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. The 3-oxo group introduces a carbonyl functionality, while the 6-carboxylate methyl ester enhances solubility and reactivity (Figure 1) . Key structural features include:

The presence of the keto group facilitates nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis . X-ray crystallography of related quinoxaline derivatives reveals planar aromatic systems with intramolecular hydrogen bonding, which stabilizes the dihydroquinoxaline conformation .

Synthetic Pathways and Chemical Reactivity

Synthesis from Ethyl 4-Methyl-3-Oxo-3,4-Dihydroquinoxaline-2-Carboxylate

The compound is synthesized via hydrazinolysis of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, yielding 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide as an intermediate . Subsequent condensation with methyl esters or aldehydes introduces the 6-carboxylate group. For example:

-

Hydrazinolysis:

-

Esterification:

Derivative Formation

The carbohydrazide intermediate reacts with aromatic aldehydes (e.g., benzaldehyde, piperonaldehyde) to form Schiff bases (e.g., compounds 2a–d) . These reactions proceed via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration .

Table 1: Key Synthetic Derivatives and Their Biological Targets

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

IR Spectroscopy: Absorption bands at 1700–1705 cm confirm the presence of the keto group, while ester C=O stretches appear at 1730–1740 cm .

-

H NMR: Signals at δ 3.89 ppm (singlet, 3H) correspond to the methyl ester group, and aromatic protons resonate between δ 7.2–8.1 ppm .

Solubility and Stability

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison with Related Compounds

Challenges and Future Directions

Despite its promising bioactivity, the commercial availability of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is limited, with major suppliers listing it as discontinued . Future research should focus on:

-

Scalable Synthesis: Developing cost-effective routes using continuous flow chemistry.

-

Prodrug Design: Masking the ester group to improve oral bioavailability.

-

Targeted Delivery: Conjugating the compound with nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume